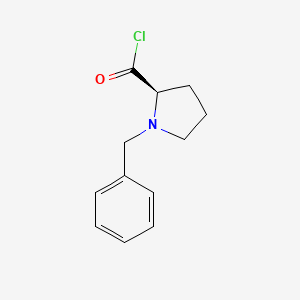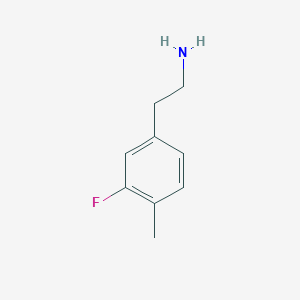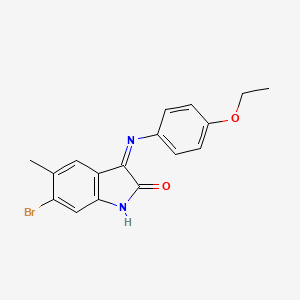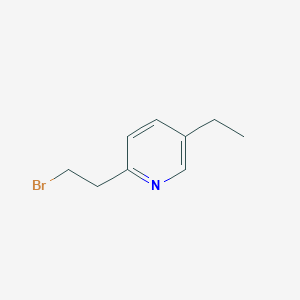![molecular formula C53H68N8O20S B12446790 [5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B12446790.png)
[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, a pentoxyphenyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and final modifications. Common synthetic routes may involve:
Stepwise Synthesis: Building the molecule in a step-by-step manner, starting from simpler precursors.
Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.
Coupling Reactions: Employing coupling reactions to join different fragments of the molecule.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as:
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency.
Catalysis: Using catalysts to accelerate specific steps in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of oxazole rings to amines.
Substitution: Substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The pathways may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells with analogous structural features.
Eigenschaften
Molekularformel |
C53H68N8O20S |
|---|---|
Molekulargewicht |
1169.2 g/mol |
IUPAC-Name |
[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C53H68N8O20S/c1-4-5-6-19-79-33-14-11-29(12-15-33)39-23-34(59-80-39)28-7-9-30(10-8-28)47(69)55-35-22-38(65)50(72)58-52(74)43-44(66)26(2)24-60(43)18-17-54-51(73)42(46(68)45(67)31-13-16-37(64)40(20-31)81-82(76,77)78)57-49(71)36-21-32(63)25-61(36)53(75)41(27(3)62)56-48(35)70/h7-16,20,23,26-27,32,35-36,38,41-46,50,62-68,72H,4-6,17-19,21-22,24-25H2,1-3H3,(H,54,73)(H,55,69)(H,56,70)(H,57,71)(H,58,74)(H,76,77,78)/t26-,27+,32+,35-,36-,38+,41-,42-,43-,44-,45-,46-,50+/m0/s1 |
InChI-Schlüssel |
LSBGQOCUTFSYSI-COEPQYBRSA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5CCNC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5CCNC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


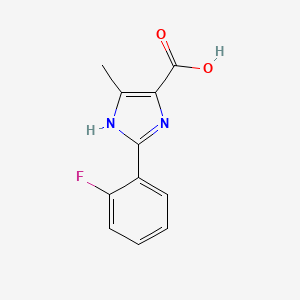
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)
![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446722.png)
![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
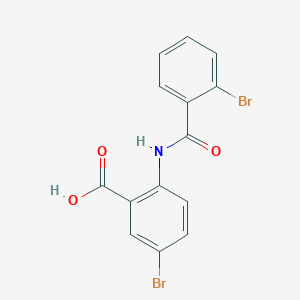
![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
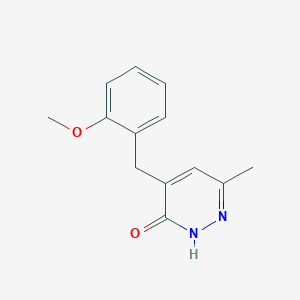
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
